

# Synergistic Efficacy of BNF15 with Rifampicin in Combating Mycobacterium tuberculosis

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# A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that can enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of BNF15, a novel benzonaphthofurandione derivative, with the first-line anti-tuberculosis drug rifampicin against both drug-sensitive and drug-resistant Mtb strains.

A significant finding is that BNF15 exhibits a partial synergistic effect when combined with rifampicin against both the standard H37Rv strain and extensively drug-resistant (XDR) Mtb.[1] [2] This suggests that BNF15 could potentially be used to lower the required dosage of rifampicin, thereby reducing the risk of dose-dependent toxicity and combating the development of resistance.

### **Quantitative Analysis of Synergism**

The synergistic interaction between BNF15 and rifampicin was evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is a measure of the combined antimicrobial activity of two drugs. An FIC index of  $\leq 0.5$  is considered synergistic, > 0.5 to < 1 is partial synergy, 1 is additive, and > 1 is antagonistic.



M. tuberculosis Strain	Drug Combination	FIC Index	Interpretation
H37Rv (Drug- Sensitive)	BNF15 + Rifampicin	> 0.5 to < 1	Partial Synergy[1][2]
XDR M. tuberculosis	BNF15 + Rifampicin	> 0.5 to < 1	Partial Synergy[1][2]

In addition to the synergistic interaction, BNF15 itself demonstrates potent activity against a range of Mtb strains, including drug-susceptible, single-drug-resistant, multidrug-resistant (MDR), and XDR strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.02 to  $0.78 \ \mu g/ml.[1][3][4]$ 

### **Intracellular Efficacy**

M. tuberculosis is an intracellular pathogen, making the ability of a drug to penetrate and kill bacteria within host cells crucial for therapeutic success. BNF15 has been shown to be effective at killing intracellular Mtb in a dose-dependent manner.

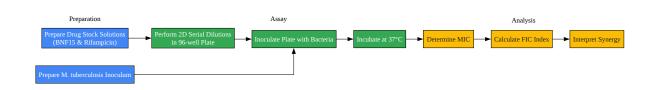
M. tuberculosis Strain	Compound	Concentration (µg/ml)	Bacterial Killing (%)
H37Rv	BNF15	0.78	~92%[1]
H37Rv	BNF15	1.56	~96%[1]
H37Rv	BNF15	3.12	~99%[1]
XDR M. tuberculosis	BNF15	0.78	~74%[1]
XDR M. tuberculosis	BNF15	1.56	~90%[1]
XDR M. tuberculosis	BNF15	3.12	~97%[1]

## **Experimental Protocols Checkerboard Assay for Synergy Testing**

The synergistic effect of BNF15 and rifampicin was determined using the checkerboard broth microdilution method.



- Preparation of Drug Solutions: Stock solutions of BNF15 and rifampicin were prepared in dimethyl sulfoxide (DMSO).
- Serial Dilutions: Two-fold serial dilutions of each drug were prepared in a 96-well microtiter plate. BNF15 was diluted horizontally, and rifampicin was diluted vertically.
- Bacterial Inoculum: A mid-log phase culture of M. tuberculosis (H37Rv or XDR strain) was
  diluted to a final concentration of 5 x 10<sup>5</sup> colony-forming units (CFU)/ml in Middlebrook 7H9
  broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
- Inoculation: 100 μl of the bacterial inoculum was added to each well of the microtiter plate containing the drug dilutions.
- Incubation: The plates were incubated at 37°C for 7-10 days.
- MIC Determination: The MIC was defined as the lowest concentration of the drug that inhibited visible bacterial growth.
- FIC Index Calculation: The FIC index was calculated for each combination using the formula:
   FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).



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Caption: Workflow for the checkerboard synergy assay.



#### **Intracellular Killing Assay**

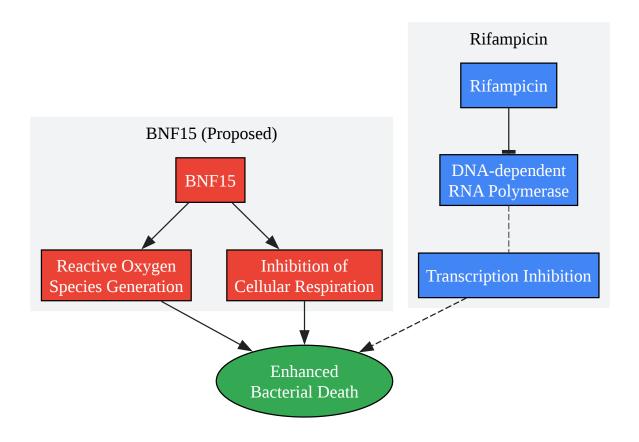
The ability of BNF15 to kill M. tuberculosis within macrophages was assessed as follows:

- Macrophage Culture: Murine macrophage cell line J774A.1 was cultured in DMEM supplemented with 10% fetal bovine serum.
- Infection: Macrophages were infected with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.
- Drug Treatment: Extracellular bacteria were removed by washing, and the infected cells were treated with different concentrations of BNF15 for 48 hours.
- Cell Lysis: Macrophages were lysed with 0.1% saponin to release intracellular bacteria.
- CFU Enumeration: The cell lysates were serially diluted and plated on Middlebrook 7H10 agar plates.
- Incubation and Counting: Plates were incubated at 37°C for 3-4 weeks, and the number of CFUs was counted.

## **Proposed Mechanism of Synergy**

While the precise mechanism of the synergistic interaction between BNF15 and rifampicin has not been fully elucidated, it is hypothesized that the two compounds may act on different cellular targets or pathways, leading to enhanced bactericidal activity. Rifampicin inhibits bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription.[5] The mechanism of action of BNF15 is still under investigation, but as a quinone analog, it may interfere with cellular respiration or generate reactive oxygen species.[1]





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